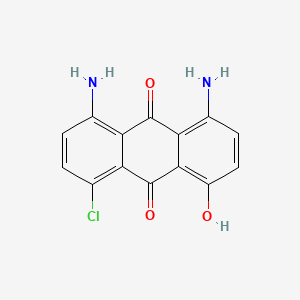
Bis(isooctanoyloxy)dioctylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(isooctanoyloxy)dioctylstannane is a heterocyclic organic compound with the molecular formula C₃₂H₆₄O₄Sn and a molecular weight of 631.55816 g/mol . It is commonly used in research and experimental applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of bis(isooctanoyloxy)dioctylstannane typically involves the reaction of dioctyltin oxide with isooctanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Bis(isooctanoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(isooctanoyloxy)dioctylstannane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialized materials and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of bis(isooctanoyloxy)dioctylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes. The specific pathways involved depend on the context of its application, such as its use in therapeutic research or material science .
Comparación Con Compuestos Similares
Bis(isooctanoyloxy)dioctylstannane can be compared with other organotin compounds, such as:
- Dibutyltin dilaurate
- Tributyltin chloride
- Tetrabutyltin
These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its specific ester groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
85702-78-9 |
|---|---|
Fórmula molecular |
C32H64O4Sn |
Peso molecular |
631.6 g/mol |
Nombre IUPAC |
[6-methylheptanoyloxy(dioctyl)stannyl] 6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.2C8H17.Sn/c2*1-7(2)5-3-4-6-8(9)10;2*1-3-5-7-8-6-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
CDEXOKIIOQEULQ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCC(C)C)OC(=O)CCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


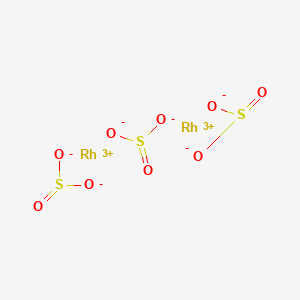
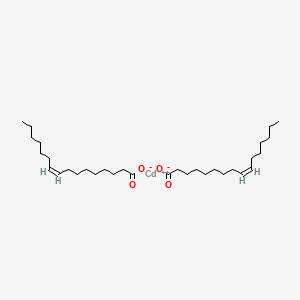
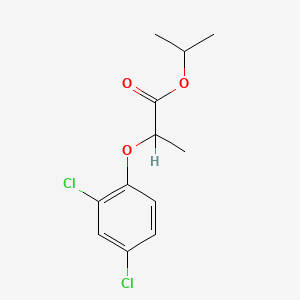
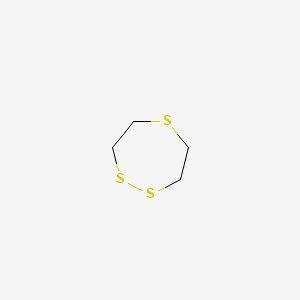
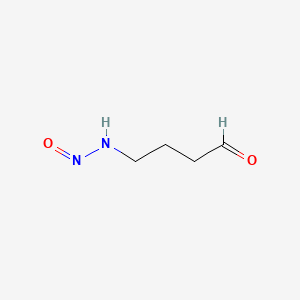

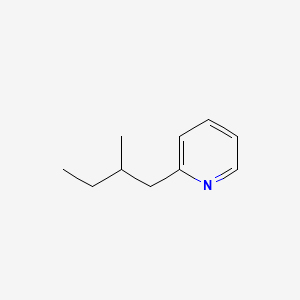
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)

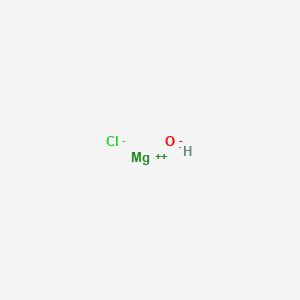
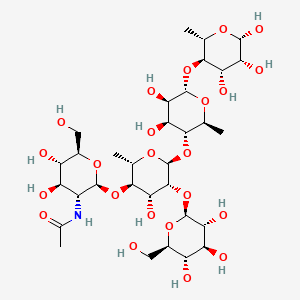
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
